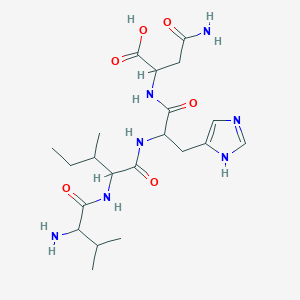

Angiotensinogen fragment 11-14

Description

Properties

IUPAC Name |

4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPCJMUBOHOZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403556 | |

| Record name | Val-Ile-His-Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102813-98-9 | |

| Record name | Val-Ile-His-Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of Angiotensinogen-Derived Peptides: A Technical Guide to the Biological Activity of the N-Terminal Fragment of des(Ang I)Angiotensinogen

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and fluid homeostasis, primarily recognized for the potent vasoconstrictor, Angiotensin II (Ang II)[1][2]. For decades, the narrative has centered on the enzymatic cascade initiated by the cleavage of Angiotensinogen (AGT) by renin to form Angiotensin I (Ang I), which is subsequently converted by Angiotensin-Converting Enzyme (ACE) to the biologically active Ang II[3][4]. However, this classical view is expanding, with growing evidence suggesting that AGT is more than a passive precursor and that its cleavage products, beyond the canonical angiotensins, may possess intrinsic biological activities[3][5].

This technical guide delves into the nascent field of non-canonical AGT-derived peptides, with a specific focus on the potential biological relevance of the N-terminal fragment of des(Ang I)AGT, corresponding to residues 11-14 of the parent AGT molecule. While direct research on this specific tetrapeptide is limited, this document will provide a comprehensive framework for its investigation, drawing upon the known biology of its precursor, des(Ang I)AGT, and the broader context of the RAS.

The Genesis of Angiotensinogen Fragment 11-14: A Product of the Rate-Limiting Step

Angiotensinogen, a glycoprotein primarily synthesized in the liver, is the sole precursor for all angiotensin peptides[2][3]. The enzymatic cleavage of AGT by renin is the rate-limiting step in the RAS cascade[6]. This highly specific proteolytic event occurs between the Leucine (Leu) at position 10 and the Valine (Val) at position 11 of the AGT sequence, releasing the decapeptide Ang I[6]. This cleavage simultaneously generates a large, C-terminal fragment known as des(Ang I)angiotensinogen, which constitutes over 97% of the original protein's mass[1].

The immediate N-terminus of this substantial fragment is the sequence corresponding to residues 11-14 of the original AGT molecule. The amino acid sequence of this fragment is Val-Tyr-Ile-His.

Figure 1: Generation of des(Ang I)Angiotensinogen and the hypothetical release of the 11-14 fragment.

The Emerging Biological Significance of des(Ang I)Angiotensinogen

Historically dismissed as an inactive byproduct, des(Ang I)AGT is now gaining attention for its potential biological functions independent of the canonical RAS pathway. This paradigm shift is largely due to the recognition of AGT as a member of the serine protease inhibitor (serpin) superfamily[1][7]. Although a non-inhibitory member, its structural homology to other serpins with known anti-angiogenic properties has spurred investigation into similar functions for des(Ang I)AGT.

Anti-Angiogenic Properties

Seminal studies have demonstrated that both intact AGT and des(Ang I)AGT exhibit potent anti-angiogenic effects[1][7]. This activity has been observed in both in vitro and in vivo models, suggesting a potential role in regulating blood vessel formation[7]. The anti-angiogenic properties are thought to be conferred by the serpin structure of the molecule[7].

| Experimental Model | Observed Effect of des(Ang I)AGT | Reference |

| Endothelial Cell Proliferation Assay | Inhibition of endothelial cell growth | [1] |

| Endothelial Cell Migration Assay | Inhibition of endothelial cell migration | [1] |

| Capillary-like Tube Formation on Matrigel | Inhibition of tube formation | [1] |

| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of neovascularization | [1] |

Table 1: Summary of experimental evidence for the anti-angiogenic effects of des(Ang I)Angiotensinogen.

Investigating the Biological Activity of this compound: A Methodological Approach

While direct evidence for the biological activity of the isolated 11-14 fragment is currently lacking in peer-reviewed literature, its position at the N-terminus of the bioactive des(Ang I)AGT warrants investigation. The following outlines a logical, step-by-step experimental workflow to elucidate its potential functions.

Step 1: Peptide Synthesis and Characterization

The initial step involves the chemical synthesis of the Val-Tyr-Ile-His tetrapeptide.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin corresponding to the C-terminal histidine.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling: Activate the next Fmoc-protected amino acid (Isoleucine) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) and add it to the deprotected resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the remaining amino acids (Tyrosine and Valine).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.

Figure 2: Workflow for the synthesis and characterization of this compound.

Step 2: In Vitro Screening for Biological Activity

With the purified peptide in hand, a tiered approach to in vitro screening can be employed to identify potential biological activities.

Tier 1: Receptor Binding Assays

-

Rationale: Given the diverse family of angiotensin receptors, initial screening should assess the binding affinity of the 11-14 fragment to known RAS receptors (AT1, AT2, Mas) and other relevant receptors.

-

Methodology: Competitive radioligand binding assays using cell membranes expressing the receptor of interest and a known radiolabeled ligand.

Tier 2: Cellular Functional Assays

-

Rationale: To move beyond simple binding and assess functional consequences.

-

Methodology:

-

Calcium Mobilization: In cells expressing Gq-coupled receptors (like AT1), measure changes in intracellular calcium upon peptide stimulation using fluorescent indicators (e.g., Fura-2).

-

cAMP Accumulation/Inhibition: For Gi or Gs-coupled receptors, measure changes in cyclic AMP levels using immunoassays.

-

Cell Proliferation/Migration Assays: Based on the known anti-angiogenic effects of the parent molecule, assess the impact of the fragment on endothelial cell proliferation (e.g., BrdU incorporation) and migration (e.g., wound healing or transwell assays).

-

Step 3: Investigating In Vivo Relevance

Positive in vitro findings would necessitate validation in more complex biological systems.

-

Rationale: To determine if the observed in vitro effects translate to a physiological response.

-

Methodology:

-

Blood Pressure Monitoring: In animal models (e.g., rodents), administer the peptide intravenously and monitor for changes in blood pressure.

-

Angiogenesis Models: Utilize in vivo models such as the mouse matrigel plug assay to assess the pro- or anti-angiogenic effects of the peptide.

-

Future Directions and Unanswered Questions

The study of this compound is in its infancy. Key questions that need to be addressed by future research include:

-

Is the 11-14 fragment naturally produced in vivo? The identification of this peptide in biological fluids or tissues would be a critical step in establishing its physiological relevance. This would require the development of sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS) based targeted proteomics.

-

What is the enzymatic machinery responsible for its potential cleavage from des(Ang I)AGT? Identifying the proteases that may generate this fragment would provide insights into its regulation.

-

Does it have a dedicated receptor? If the fragment does not bind to known angiotensin receptors, the search for a novel receptor would be a significant undertaking, potentially involving techniques like affinity chromatography and proteomics.

Conclusion

While the classical Renin-Angiotensin System has been extensively studied, the biological roles of non-canonical peptides derived from Angiotensinogen are only beginning to be explored. The N-terminal fragment of des(Ang I)Angiotensinogen (residues 11-14) represents a frontier in this field. Although direct evidence of its activity is currently absent, its origin from a key cleavage event in the RAS and its position within the bioactive des(Ang I)AGT molecule make it a compelling target for future investigation. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to begin to unravel the potential biological significance of this enigmatic peptide.

References

-

Zhou, A., et al. (2015). Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review. International Journal of Medical Sciences, 12(3), 241–248. [Link]

- Corvol, P., & Pinet, F. (2003). Inhibition of angiogenesis: a new function for angiotensinogen and des(angiotensin I)-angiotensinogen. Clinical and Experimental Hypertension, 25(3-4), 185-195.

-

Wikipedia contributors. (2023). Angiotensin. In Wikipedia, The Free Encyclopedia. [Link]

- Lu, H., et al. (2023). Angiotensinogen as a Therapeutic Target for Cardiovascular and Metabolic Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology, 43(4), 546-557.

-

Wu, C. H., & Mohammad, A. (2016). Structure and functions of angiotensinogen. Journal of the Renin-Angiotensin-Aldosterone System, 17(1), 1470320316631947. [Link]

-

Cleveland Clinic. (2022). Angiotensin. [Link]

-

InterPro. (n.d.). Angiotensinogen. EMBL-EBI. [Link]

-

Corvol, P., & Pinet, F. (2003). Inhibition of angiogenesis: a new function for angiotensinogen and des(angiotensin I)-angiotensinogen. PubMed. [Link]

-

Zhou, A., et al. (2010). Structural basis for the specificity of renin-mediated angiotensinogen cleavage. The Journal of Biological Chemistry, 285(49), 38244–38252. [Link]

-

ResearchGate. (n.d.). Angiotensinogen is cleaved to Angiotensin I by the enzyme renin... [Image]. [Link]

-

ResearchGate. (n.d.). Peptide structure and fragments of angiotensin I... [Image]. [Link]

-

Xu, P., et al. (2022). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. International Journal of Molecular Sciences, 23(19), 11881. [Link]

-

Wikipedia contributors. (2023). Peptide. In Wikipedia, The Free Encyclopedia. [Link]

- Katsurada, A., et al. (2008). Novel sandwich ELISA for human angiotensinogen. American Journal of Physiology-Renal Physiology, 294(5), F1175-F1180.

-

Rice, G. I., et al. (2004). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. The Biochemical journal, 383(Pt 1), 45–51. [Link]

- Georgescu, C., et al. (2022). Impact of the Renin-Angiotensin System on Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(15), 8494.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of angiogenesis: a new function for angiotensinogen and des(angiotensin I)angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Angiotensinogen Fragment (11-14) in the Renin-Angiotensin System: A Technical Guide for Researchers

Foreword: Beyond the Canonical Pathway

For decades, the Renin-Angiotensin System (RAS) has been a cornerstone of cardiovascular research, primarily focusing on the potent vasoconstrictor, Angiotensin II (Ang II). However, the landscape of RAS biology is evolving. It is now recognized as a complex enzymatic cascade with a multitude of bioactive peptides, each with distinct and sometimes opposing functions.[1] This guide delves into a less-explored frontier of the RAS: the potential functions of smaller angiotensinogen (AGT) fragments, with a specific focus on the tetrapeptide sequence corresponding to amino acids 11-14 of the precursor protein. While the direct biological activity of this fragment remains largely uncharacterized in mainstream literature, this document aims to provide a comprehensive framework for its investigation. We will explore its biochemical origins, hypothesize potential functions based on its constituent amino acids and its larger precursor, des(Ang I)angiotensinogen, and provide detailed experimental protocols for researchers and drug development professionals to elucidate its role.

The Genesis of Angiotensinogen Fragments: A Cascade of Proteolytic Events

Angiotensinogen, a glycoprotein primarily synthesized in the liver, is the sole precursor of all angiotensin peptides.[2][3] The classical RAS pathway is initiated by the highly specific aspartic protease renin, which cleaves the N-terminal end of AGT between a leucine and valine residue at positions 10 and 11, respectively.[4] This cleavage releases the decapeptide Angiotensin I (Ang I), which is subsequently converted to the octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE).[5][6]

This initial cleavage event, however, also generates a much larger C-terminal fragment known as des(Ang I)angiotensinogen, comprising over 97% of the original protein.[7][8] For a long time, this fragment was considered biologically inert. However, emerging evidence suggests that both angiotensinogen itself and des(Ang I)angiotensinogen possess intrinsic biological activities, including the inhibition of angiogenesis.[7][8] This paradigm shift invites the hypothesis that further proteolytic processing of des(Ang I)angiotensinogen could yield smaller, functionally active peptides. The focus of this guide, the angiotensinogen fragment 11-14, is the immediate N-terminal sequence of des(Ang I)angiotensinogen.

The Angiotensinogen (11-14) Sequence

The amino acid sequence of the human this compound is:

Valine - Isoleucine - Histidine - Asparagine (Val-Ile-His-Asn)

Understanding the potential function of this tetrapeptide begins with an analysis of its constituent amino acids.

The Classical and Non-Classical Renin-Angiotensin System: A Dynamic Equilibrium

To appreciate the potential role of novel AGT fragments, it is crucial to understand the broader context of the RAS, which is now understood to be composed of two major axes:

-

The Classical (Pressor) Axis: This is the well-established pathway involving ACE, Ang II, and the Angiotensin II Type 1 Receptor (AT1R).[1] Activation of this axis leads to vasoconstriction, aldosterone release, sodium and water retention, and cellular growth and proliferation.[1][9]

-

The Non-Classical (Depressor) Axis: This counter-regulatory arm of the RAS involves enzymes like ACE2, which converts Ang II to the heptapeptide Angiotensin (1-7) [Ang-(1-7)].[9] Ang-(1-7) acts primarily through the Mas receptor to mediate vasodilation, anti-inflammatory, and anti-proliferative effects, generally opposing the actions of the classical axis.[1][9]

The balance between these two axes is critical for maintaining cardiovascular homeostasis. The discovery of the non-classical RAS highlights the potential for other, as-yet-unidentified, bioactive fragments of angiotensinogen to contribute to this intricate regulatory network.

Angiotensinogen Fragment (11-14): A Frontier of RAS Research

Direct evidence for the physiological function of the Val-Ile-His-Asn tetrapeptide is currently scarce in peer-reviewed literature. However, based on its biochemical origin and the known activities of related peptides, we can formulate several hypotheses to guide future research.

Potential Bioactivities and Mechanistic Hypotheses

-

Modulation of RAS Enzymes: Small peptides have been shown to act as competitive inhibitors or allosteric modulators of various enzymes. The 11-14 fragment could potentially interact with key RAS enzymes such as ACE, ACE2, or even renin itself, thereby influencing the overall balance of angiotensin peptide production.

-

Interaction with Novel Receptors: The RAS is known to interact with a variety of receptors beyond the classical AT1R and AT2R. It is plausible that the 11-14 fragment, or a modified version of it, could bind to and signal through a yet-to-be-identified receptor, eliciting a cellular response.

-

Precursor to Other Bioactive Peptides: The 11-14 fragment itself might be a substrate for further enzymatic cleavage, leading to the generation of smaller, more potent bioactive peptides.

-

Contribution to the Effects of des(Ang I)angiotensinogen: The anti-angiogenic effects of des(Ang I)angiotensinogen may not be solely a property of the intact protein. It is possible that this large fragment is cleaved into smaller peptides, including the 11-14 sequence, which then contribute to the overall biological effect.

Experimental Workflows for Investigating the Function of Angiotensinogen Fragment (11-14)

Elucidating the function of this novel peptide requires a systematic and multi-faceted experimental approach. Below are detailed protocols for key experiments.

Peptide Synthesis and Characterization

The first step in studying the function of this compound is to obtain a highly pure synthetic version of the peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Val-Ile-His-Asn

-

Resin Selection: Choose a suitable solid support resin, such as a Wang or Rink Amide resin, depending on the desired C-terminal modification.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Val-OH) to the resin using a carbodiimide activation method (e.g., HBTU/HOBt or DIC/Oxyma) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

In Vitro Assays for Bioactivity Screening

A series of in vitro assays can be employed to screen for potential biological activities of the synthetic peptide.

Protocol 2: ACE Inhibition Assay

-

Principle: This assay measures the ability of the test peptide to inhibit the activity of ACE in converting a synthetic substrate to a detectable product.

-

Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL)

-

Test Peptide: Synthetic Val-Ile-His-Asn

-

Positive Control: Captopril

-

Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3

-

-

Procedure: a. Pre-incubate ACE with varying concentrations of the test peptide or captopril for 15 minutes at 37°C. b. Initiate the reaction by adding the HHL substrate. c. Incubate for 30 minutes at 37°C. d. Stop the reaction by adding 1 M HCl. e. Extract the product, hippuric acid, with ethyl acetate. f. Evaporate the ethyl acetate and redissolve the hippuric acid in water. g. Measure the absorbance at 228 nm.

-

Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value for the test peptide.

Protocol 3: Cell Proliferation/Viability Assay (e.g., MTT Assay)

-

Principle: This assay assesses the effect of the peptide on the proliferation and viability of relevant cell types, such as endothelial cells (for angiogenesis) or vascular smooth muscle cells (for vascular remodeling).

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthetic Val-Ile-His-Asn peptide for 24-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at 570 nm.

-

Data Analysis: Determine the effect of the peptide on cell viability and proliferation compared to untreated controls.

In Vivo Models for Functional Validation

If in vitro assays suggest a potential bioactivity, in vivo studies are necessary for validation.

Protocol 4: Blood Pressure Measurement in Rodent Models

-

Animal Models: Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats.

-

Procedure: a. Acclimatize the animals and obtain baseline blood pressure measurements using a tail-cuff method or telemetry. b. Administer the synthetic Val-Ile-His-Asn peptide via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage). c. Monitor blood pressure at regular intervals post-administration. d. Include a vehicle control group and a positive control group (e.g., an ACE inhibitor).

-

Data Analysis: Analyze the changes in systolic and diastolic blood pressure over time to determine if the peptide has any pressor or depressor effects.

Visualization of Key Concepts

To aid in the understanding of the complex relationships within the RAS and the potential place of the 11-14 fragment, the following diagrams are provided.

Figure 1: Overview of the Renin-Angiotensin System and the position of the Angiotensinogen (11-14) fragment.

Future Directions and Conclusion

The study of this compound represents a nascent and exciting area of RAS research. While direct evidence of its function is currently lacking, its existence as a product of angiotensinogen metabolism warrants investigation. The experimental workflows outlined in this guide provide a clear path for researchers to explore the potential bioactivities of this tetrapeptide.

Future research should focus on:

-

Comprehensive Screening: Utilizing a broader range of in vitro assays to screen for various biological activities, including anti-inflammatory, anti-fibrotic, and metabolic effects.

-

Receptor Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify potential binding partners and receptors for the 11-14 fragment.

-

In Vivo Metabolomics: Using advanced mass spectrometry techniques to determine if the Val-Ile-His-Asn peptide is endogenously produced and to identify its metabolic fate in vivo.

The elucidation of the function of this compound, and other novel AGT-derived peptides, has the potential to uncover new regulatory mechanisms within the RAS and may lead to the development of novel therapeutic strategies for cardiovascular and other diseases. This guide serves as a foundational resource for scientists and drug development professionals poised to explore this uncharted territory.

References

- Lu, H., Cassis, L. A., & Daugherty, A. (2015). Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review.

- Lu, H., et al. (2016). Structure and functions of angiotensinogen. Hypertension Research, 39(7), 492-500.

- Corvol, P., & Jeunemaitre, X. (1997). Molecular genetics of the renin-angiotensin-aldosterone system in human hypertension.

- Santos, R. A., et al. (2018). The Angiotensin-Converting Enzyme 2/Angiotensin-(1-7)/Mas Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1-7). Physiological Reviews, 99(1), 505-553.

- Zimmerman, B. G. (1981). Adrenergic facilitation by angiotensin: does it serve a physiological function?. Clinical science (London, England : 1979), 60(4), 343–348.

- Corvol, P., & Persu, A. (2000). Angiotensinogen and its cleaved derivatives inhibit angiogenesis. Hypertension, 35(1 Pt 2), 294-298.

- Wikipedia. (2023). Angiotensin.

- Wikipedia. (2023). Peptide.

- Persu, A., & Corvol, P. (2000). Inhibition of angiogenesis: a new function for angiotensinogen and des(angiotensin I)angiotensinogen. Nephrologie, 21(1), 33-35.

- Grobe, N., & Elased, K. M. (2017). Analysis of Angiotensin Metabolism in the Kidney Using Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1614, 189–197.

- Chen, Y., et al. (2022). Novel Angiotensin-Converting Enzyme-Inhibitory Peptides Obtained from Trichiurus lepturus: Preparation, Identification and Potential Antihypertensive Mechanism. Marine Drugs, 20(5), 323.

- Zhou, A., et al. (2010). Structural basis for the specificity of renin-mediated angiotensinogen cleavage. The Journal of biological chemistry, 285(47), 36747–36755.

- Nakagawa, T., et al. (2021). Structural and functional significance of the amino acid differences Val35Thr, Ser46Ala, Asn65Ser, and Ala94Ser in 3C-like proteinases from SARS-CoV-2 and SARS-CoV. FEBS Open Bio, 11(11), 3099-3112.

- Wikipedia. (2023). Amino acid.

- Wu, J., et al. (2022).

- Holtzman, E. J., et al. (2005). Novel mass spectrometric methods for evaluation of plasma angiotensin converting enzyme 1 and renin activity. Hypertension, 46(4), 996-1001.

- Du, Z., & Li, Y. (2022). Review and perspective on bioactive peptides: A roadmap for research, development, and future opportunities. Journal of Agriculture and Food Research, 9, 100353.

- InterPro. (n.d.). Angiotensinogen (IPR000227).

- Forrester, S. J., et al. (2018). The Non-Classical Renin-Angiotensin System and Renal Function. American journal of physiology. Renal physiology, 315(3), F429–F438.

- Khan Academy. (n.d.).

- Wang, Y., et al. (2022). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. Foods, 11(19), 3089.

- van Esch, J. H., & Danser, A. H. (2007). Bioavailability of angiotensin I converting enzyme inhibitory peptides. The British journal of nutrition, 97(3), 417–419.

- Lazaro, A. Y., et al. (2022). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. International journal of molecular sciences, 23(15), 8696.

- Catak, S., et al. (2019). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. International journal of molecular sciences, 20(18), 4504.

- Mendelsohn, F. A. O. (2020). The Renin-Angiotensin System. In Pharmacological and Therapeutic Aspects of Hypertension. Taylor & Francis.

- Nemes, P., et al. (2014). Microanalysis of brain angiotensin peptides using ultrasensitive capillary electrophoresis trapped ion mobility mass spectrometry. Analytical chemistry, 86(11), 5243–5251.

- Quinn, T., & Burton, J. (1987). The amino-acid residues on the C-terminal side of the cleavage site of angiotensinogen influence the species specificity of reaction with renin. The Biochemical journal, 241(3), 905–906.

- Katsurada, A., et al. (2008). Novel sandwich ELISA for human angiotensinogen. American journal of physiology. Renal physiology, 294(4), F961–F966.

- Technology Networks. (2023).

- Grobe, N., & Elased, K. M. (2017). Analysis of Angiotensin Metabolism in the Kidney Using Mass Spectrometry. Methods in Molecular Biology, 1614, 189-197.

- Popescu, L. M., et al. (2022). Impact of the Renin-Angiotensin System on Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11467.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin - Wikipedia [en.wikipedia.org]

- 4. Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel angiotensin I-converting enzyme inhibitory peptide derived from the trypsin hydrolysates of salmon bone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of angiotensin I converting enzyme inhibitory peptides | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibition of angiogenesis: a new function for angiotensinogen and des(angiotensin I)angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanistic Role of Angiotensinogen Fragment 11-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with Angiotensin II (Ang II) being its most recognized effector peptide.[1] All angiotensin peptides originate from a single precursor, angiotensinogen.[2] While extensive research has focused on the bioactivity of various angiotensin fragments, the specific roles of many smaller peptide sequences within angiotensinogen remain largely uncharacterized. This guide provides a comprehensive analysis of Angiotensinogen fragment 11-14, with the amino acid sequence Val-Ile-His-Asn (VIHN). Contrary to the well-defined receptor-mediated actions of peptides like Ang II, there is a notable absence of scientific literature attributing a direct, independent signaling role to the 11-14 fragment. Therefore, this document recontextualizes the "mechanism of action" of this fragment to its primary and scientifically established function: its integral role as a component of the angiotensinogen protein and its direct involvement in the enzymatic cascade that generates bioactive angiotensin peptides. This guide will delve into the structural and biochemical significance of this fragment within the broader context of the RAS, address the current knowledge gaps, and propose future research directions to explore any potential uncharacterized biological activities.

Introduction: The Renin-Angiotensin System and the Angiotensinogen Precursor

The Renin-Angiotensin System is a complex enzymatic cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular health.[3] The system is traditionally understood to be initiated by the cleavage of angiotensinogen by renin, leading to the formation of Angiotensin I (Ang I).[4] Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE).[4] However, the RAS is now appreciated to be far more complex, with a variety of other angiotensin peptides and enzymes contributing to its overall physiological effects.[5]

Angiotensinogen is the sole precursor for all known angiotensin peptides.[2] It is a glycoprotein primarily synthesized in the liver.[3] The processing of angiotensinogen by various enzymes gives rise to a spectrum of bioactive peptides with diverse, and sometimes opposing, physiological functions.[6] While peptides such as Ang II, Angiotensin III, Angiotensin IV, and Angiotensin-(1-7) have been extensively studied, the biological significance of many other fragments of the parent angiotensinogen molecule is yet to be determined.[5] This guide focuses specifically on the tetrapeptide fragment corresponding to amino acid residues 11-14 of human angiotensinogen, which has the sequence Val-Ile-His-Asn.

It is critical to establish at the outset that, based on a comprehensive review of current scientific literature, there is no evidence to suggest that this compound functions as an independent signaling molecule with its own specific receptor and downstream pathway. Therefore, its "mechanism of action" is best understood by examining its role as a structural component of larger, recognized molecules within the RAS and its fate during their enzymatic processing.

The Structural Context of this compound

To comprehend the role of the 11-14 fragment, it is essential to understand its position within the primary structure of angiotensinogen and the subsequent peptides generated from it. Human angiotensinogen is a protein of 485 amino acids.[2] The N-terminal region of angiotensinogen is the substrate for renin.

The sequence of the first 14 amino acids of human angiotensinogen is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn

Renin cleaves the peptide bond between Leucine at position 10 and Valine at position 11. This cleavage generates two products:

-

Angiotensin I (Ang I): The decapeptide Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.

-

des(Ang I)-angiotensinogen: The remaining portion of the angiotensinogen molecule.

The fragment of interest, Val-Ile-His-Asn (11-14) , constitutes the N-terminal sequence of the des(Ang I)-angiotensinogen molecule immediately following the renin cleavage site.

The "Mechanism of Action": A Role in Enzymatic Processing

The primary and established "mechanism of action" of the amino acid sequence Val-Ile-His-Asn is its participation in the broader enzymatic cascade of the Renin-Angiotensin System. This can be understood through the following key processes:

Substrate Recognition and Cleavage by Renin

The sequence surrounding the renin cleavage site is critical for enzyme recognition and catalytic activity. While the primary recognition site for renin is on the N-terminal side of the cleavage point (the P-side), the amino acids on the C-terminal side (the P'-side), which includes the 11-14 fragment, can also influence the efficiency of the enzymatic reaction. The specific amino acids at positions 11 (Valine) and 12 (Isoleucine) contribute to the overall conformation of the cleavage site, which can affect the binding affinity and catalytic rate of renin.

A Component of des(Ang I)-angiotensinogen

Following the liberation of Ang I, the 11-14 fragment remains as the N-terminus of the large des(Ang I)-angiotensinogen protein. The biological role of des(Ang I)-angiotensinogen itself is not well understood, and it is largely considered to be an inactive byproduct. However, some studies suggest that it may have biological properties independent of Ang II generation.[7] Any such activity would inherently involve the 11-14 fragment as part of its structure.

The following diagram illustrates the formation of Angiotensin I and the location of the 11-14 fragment within the context of the initial step of the RAS cascade.

Caption: Renin-mediated cleavage of Angiotensinogen.

Lack of Evidence for Independent Bioactivity and Future Research Directions

A thorough search of the scientific literature reveals no studies that have isolated or synthesized this compound and demonstrated a specific biological effect. This is in stark contrast to other angiotensin-derived peptides, which have well-defined roles and have been the subject of extensive research.[5] The absence of evidence, however, is not conclusive evidence of absence. It is plausible that this fragment may have localized, subtle, or as-yet-unidentified functions.

For researchers interested in exploring the potential bioactivity of this or other uncharacterized angiotensinogen fragments, a systematic approach is required.

Proposed Experimental Workflow for Investigating Novel Peptide Bioactivity

The following is a generalized workflow for assessing the potential biological activity of a novel peptide such as this compound.

Step 1: Peptide Synthesis and Purification

-

Method: Solid-phase peptide synthesis (SPPS) is the standard method for generating short peptides.

-

Rationale: This allows for the production of a highly pure peptide for in vitro and in vivo testing, free from other confounding biological molecules.

-

Protocol:

-

Select a suitable resin (e.g., Wang or Rink amide resin).

-

Sequentially couple the protected amino acids (Asn, His, Ile, Val) using a carbodiimide activation method (e.g., HBTU/HOBt).

-

Cleave the peptide from the resin and remove protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Step 2: In Vitro Screening for Biological Activity

-

Method: A tiered approach, starting with broad-spectrum assays and progressing to more specific functional assays.

-

Rationale: To efficiently screen for a wide range of potential biological effects.

-

Example Assays:

-

Receptor Binding Assays: Screen against a panel of known G-protein coupled receptors (GPCRs), particularly those in the cardiovascular and renal systems.

-

Cell Viability and Proliferation Assays: Use cell lines such as vascular smooth muscle cells, endothelial cells, or renal epithelial cells to assess effects on cell growth (e.g., MTT or WST-1 assays).

-

Enzyme Inhibition Assays: Test for inhibitory activity against key enzymes in the RAS, such as ACE and neprilysin.

-

Second Messenger Assays: Measure changes in intracellular calcium, cAMP, or IP3 levels in relevant cell lines.

-

Step 3: In Vivo Studies (if in vitro activity is observed)

-

Method: Administration of the peptide to animal models to assess physiological effects.

-

Rationale: To determine if the in vitro effects translate to a whole-organism physiological response.

-

Example Studies:

-

Blood Pressure Monitoring: Intravenous or subcutaneous administration to rodents with continuous blood pressure monitoring.

-

Metabolic Studies: Assessment of effects on glucose tolerance, insulin sensitivity, or lipid profiles.

-

Renal Function Studies: Measurement of urine output, electrolyte excretion, and glomerular filtration rate.

-

The following diagram outlines this proposed experimental workflow.

Caption: Experimental workflow for novel peptide bioactivity screening.

Conclusion

References

- Lu, H., Cassis, L. A., & Daugherty, A. (2015). Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review. Protein and peptide letters, 22(4), 334–339.

- Zimmerman, B. G. (1981). Adrenergic facilitation by angiotensin: does it serve a physiological function? Clinical science (London, England : 1979), 60(4), 343–348.

- Jiang, F., Yang, J., Zhang, Y., Dong, M., Wang, S., Zhang, Q., Liu, F. F., Zhang, C., & Li, Y. (2014). Angiotensin-converting enzyme 2 and angiotensin 1-7: novel therapeutic targets. Nature reviews. Cardiology, 11(7), 413–426.

- Chappell, M. C. (2012). Measurement of angiotensin peptides: HPLC-RIA. Methods in molecular biology (Clifton, N.J.), 924, 215–228.

- Santos, R. A., Sampaio, W. O., Alzugaray, R. A., & e Silva, A. C. (2013). The ACE2/Angiotensin-(1-7)/Mas axis of the renin-angiotensin system: focus on angiotensin-(1-7). Physiological reviews, 93(2), 519–573.

- Reaux, A., & Fournie-Zaluski, M. C. (1998). Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects. Actualites nephrologiques, 28, 135–144.

- Shen, X. Z., & Li, J. (2016). Structure and functions of angiotensinogen. Journal of the renin-angiotensin-aldosterone system : JRAAS, 17(1), 1470320315627838.

-

Wikipedia contributors. (2023, December 29). Angiotensin. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological reviews, 52(3), 415–472.

- Klett, C. P., Gembardt, F., & Nyström, T. H. (2010). Angiotensin II stimulates the synthesis of angiotensinogen in hepatocytes by inhibiting adenylylcyclase activity and stabilizing angiotensinogen mRNA. Biological chemistry, 391(4), 411–422.

- Steckelings, U. M., & Unger, T. (2020). Alternative Renin-Angiotensin System. Hypertension (Dallas, Tex. : 1979), 75(1), 22–28.

- Singh, R., Singh, A. K., & Leehey, D. J. (2005). A novel mechanism for angiotensin II formation in streptozotocin-diabetic rat glomeruli. American journal of physiology. Renal physiology, 288(6), F1183–F1190.

- He, R., Ju, X., Yuan, J., & Li, Y. (2021). Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System. Foods (Basel, Switzerland), 10(11), 2736.

- Parikh, K., & Raj, D. (2001). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Journal of the Indian Institute of Science, 81, 489-499.

-

The IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Angiotensin receptors. Retrieved January 24, 2026, from [Link]

- Henriksen, E. J., Jacob, S., Kinnick, T. R., Teachey, M. K., & Krekler, M. (2001). Angiotensin II inhibits insulin-stimulated GLUT4 translocation and Akt activation through tyrosine nitration-dependent mechanisms. PloS one, 6(7), e22967.

- Rana, A., Jain, S., Puri, N., Kaw, M., Sirianni, N., Eren, D., Mastej, E. J., & Kumar, R. (2017). The transcriptional regulation of the human angiotensinogen gene after high-fat diet is haplotype-dependent. PloS one, 12(5), e0176373.

- Siragy, H. M., & Carey, R. M. (1997). Role of the angiotensin type 2 receptor in the regulation of blood pressure and renal function. Hypertension (Dallas, Tex. : 1979), 29(1 Pt 2), 389–393.

- de Kloet, A. D., Pati, D., Wang, L., Hiller, H., Sumners, C., & Krause, E. G. (2015). Spontaneous and evoked angiotensin II sniffer cell activity in the lamina terminalis in vitro. Journal of neurophysiology, 114(5), 2824–2834.

Sources

- 1. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin - Wikipedia [en.wikipedia.org]

- 4. A New Perspective on the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VIP: molecular biology and neurobiological function - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Renin-Angiotensin System: An In-Depth Technical Guide to Angiotensinogen-Derived Peptides and a Critical Evaluation of the Putative Angiotensinogen Fragment (11-14) Signaling Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, with its components representing critical targets for therapeutic intervention. While the signaling cascades of major effector peptides like Angiotensin II are well-elucidated, the broader family of Angiotensinogen (AGT)-derived fragments remains an area of active investigation. This technical guide provides a comprehensive overview of the established processing of human Angiotensinogen and the intricate signaling pathways of its biologically active fragments. It critically addresses the topic of a putative signaling pathway for the specific Angiotensinogen fragment (11-14), comprising the amino acid sequence Val-Ile-His-Asn. Based on a thorough review of the current scientific literature, this guide asserts that there is no established, independent signaling pathway for this particular fragment. Instead, we present the known signaling networks of recognized angiotensin peptides as a framework for understanding RAS functionality and to provide the necessary context for the investigation of novel peptide fragments. Detailed experimental protocols and visual pathway diagrams are provided to empower researchers in this dynamic field.

Introduction: The Angiotensinogen Prohormone - More Than a Precursor

Angiotensinogen (AGT) is a glycoprotein primarily synthesized and secreted by the liver, belonging to the serpin family of proteins.[1] For decades, AGT was viewed merely as the passive substrate for renin, initiating the cascade that leads to the production of Angiotensin II (Ang II).[2][3] However, emerging evidence suggests that AGT and its fragments beyond the classical Ang II may possess independent biological activities.[4] The processing of AGT is a multi-step enzymatic process that gives rise to a variety of peptides with often opposing physiological effects.[2] This complexity underscores the importance of understanding the complete landscape of AGT-derived peptides in both health and disease.

The canonical RAS pathway begins with the cleavage of the N-terminus of AGT by renin, an aspartyl protease, to generate the decapeptide Angiotensin I (Ang I).[3] Ang I is biologically inert and serves as the substrate for Angiotensin-Converting Enzyme (ACE), which cleaves the C-terminal dipeptide to produce the potent octapeptide, Angiotensin II.[1] This classical pathway is depicted below.

Caption: Major signaling cascades downstream of the AT1 receptor.

Key Downstream Pathways of AT1R Activation:

-

Gαq/11-PLC-IP3/DAG Pathway: This is the canonical signaling pathway for AT1R.

-

Binding of Ang II to AT1R activates Gαq/11.

-

The activated Gα subunit stimulates Phospholipase C (PLC). [3] 3. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [3] 4. IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. [3]The rise in intracellular Ca²⁺ is a critical trigger for smooth muscle contraction (vasoconstriction) and activation of various calcium-dependent enzymes.

-

DAG , in conjunction with Ca²⁺, activates Protein Kinase C (PKC). [3]PKC then phosphorylates a multitude of target proteins, leading to the activation of other kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK1/2), which are involved in cell growth, proliferation, and inflammation.

-

-

Reactive Oxygen Species (ROS) Production: AT1R activation is a potent stimulus for the production of ROS, primarily through the activation of NADPH oxidase enzymes. This increase in oxidative stress contributes significantly to endothelial dysfunction, inflammation, and the fibrotic effects of Ang II.

-

JAK/STAT Pathway: Ang II can also activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is implicated in cellular growth and inflammatory responses.

The AT2R is highly expressed in fetal tissues and its expression decreases after birth, but it can be re-expressed in adult tissues under pathological conditions. Generally, the effects of AT2R activation are considered to counteract those of AT1R, promoting vasodilation, anti-inflammatory effects, and apoptosis. Its signaling is less well-defined but is known to involve the activation of protein phosphatases, leading to the dephosphorylation and inactivation of components of the MAPK pathway, and the production of nitric oxide (NO).

Signaling of Other Angiotensin Fragments

The processing of Ang I and Ang II by various aminopeptidases and carboxypeptidases creates a spectrum of other active peptides.

| Peptide | Precursor | Key Generating Enzyme(s) | Primary Receptor | Key Signaling Effects |

| Angiotensin III (2-8) | Angiotensin II | Aminopeptidase A | AT1R, AT2R | Similar pressor and aldosterone-stimulating effects as Ang II. [3] |

| Angiotensin IV (3-8) | Angiotensin III | Aminopeptidase N | AT4 Receptor (IRAP) | Cognitive enhancement, regulation of cerebral blood flow. Signaling is not fully elucidated but may involve inhibition of insulin-regulated aminopeptidase (IRAP). |

| Angiotensin-(1-7) | Angiotensin I / II | ACE2, Neprilysin | Mas Receptor | Vasodilation, anti-proliferative, anti-fibrotic, anti-inflammatory effects. Often counter-regulates Ang II actions. |

Methodologies for Studying Angiotensin Signaling Pathways

Investigating the signaling pathways of angiotensin peptides requires a multi-faceted approach, combining in vitro and in vivo techniques. The following protocols are foundational for any laboratory working in this area.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a peptide ligand (e.g., a novel AGT fragment) to a specific angiotensin receptor.

Principle: This is a competitive binding assay where a radiolabeled known ligand (e.g., ¹²⁵I-Ang II) competes with an unlabeled test peptide for binding to receptors present in cell membrane preparations or on intact cells.

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells known to express the receptor of interest (e.g., HEK293 cells transfected with the human AT1R gene).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg protein).

-

Add a constant concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-Ang II).

-

Add increasing concentrations of the unlabeled competitor peptide (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled known ligand (e.g., 1 µM unlabeled Ang II).

-

Incubate at room temperature for 60-90 minutes.

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor peptide.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

-

Measurement of Second Messenger Production (Intracellular Calcium)

Objective: To assess the functional consequence of receptor activation by measuring a key downstream second messenger.

Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to a Gαq/11-coupled receptor, the release of intracellular calcium leads to an increase in the fluorescence of the indicator, which can be measured in real-time.

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate cells (e.g., vascular smooth muscle cells) on glass-bottom dishes or black-walled 96-well plates.

-

Allow cells to adhere and grow to a suitable confluency.

-

-

Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells again to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped with a camera.

-

Establish a baseline fluorescence reading.

-

Add the agonist (e.g., Angiotensin II or a test peptide) and record the change in fluorescence intensity over time. The excitation/emission wavelengths will depend on the dye used (e.g., ~494/516 nm for Fluo-4).

-

-

Data Analysis:

-

Quantify the change in fluorescence (ΔF) from the baseline (F₀). Data are often presented as ΔF/F₀.

-

Generate dose-response curves to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

-

Western Blotting for Phosphorylated Signaling Proteins

Objective: To detect the activation of specific kinase cascades downstream of receptor activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated (i.e., activated) form of a protein (e.g., phospho-ERK1/2), one can directly measure the activation of a signaling pathway.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to near confluency and serum-starve them overnight to reduce basal signaling.

-

Treat the cells with the agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Immediately place the plates on ice, aspirate the media, and wash with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the samples to the same protein concentration and add Laemmli sample buffer. Boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Image the resulting chemiluminescent signal using a digital imager.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2).

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Caption: Standard workflow for Western blot analysis.

Conclusion and Future Directions

The Renin-Angiotensin System is a complex and multifaceted signaling network. While the actions of Angiotensin II via its AT1 and AT2 receptors are well-characterized and represent major targets for cardiovascular drug development, the full biological potential of other Angiotensinogen-derived fragments is still being uncovered. This guide provides the established, evidence-based signaling pathways for recognized angiotensin peptides.

Critically, there is no current scientific literature defining a signaling pathway for Angiotensinogen fragment (11-14) (Val-Ile-His-Asn). The field must maintain rigorous scientific standards, and any claims of activity for this or other novel peptides must be substantiated by robust experimental data, beginning with the foundational biochemical and cell-based assays outlined herein. Future research should focus on systematically screening AGT-derived fragments to potentially uncover novel bioactive peptides and their corresponding signaling pathways, which could open new avenues for therapeutic innovation.

References

-

National Center for Biotechnology Information. Gene: AGT angiotensinogen [Homo sapiens (human)]. Available at: [Link]

- D'Amore, A., et al. (2022). Angiotensin Receptors: From Structure to Function and Therapeutic Targeting. Frontiers in Pharmacology.

-

Wikipedia. Angiotensin. Available at: [Link]

- Patel, S., et al. (2016). Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review.

- Forrester, S. J., et al. (2018).

-

UniProt Consortium. UniProtKB - P01019 (ANGT_HUMAN). Available at: [Link]

-

GeneCards. AGT Gene (Protein Coding). Available at: [Link]

- Santos, R. A., et al. (2018). The Angiotensin-(1-7)/Mas Receptor Axis of the Renin-Angiotensin System. Annual Review of Physiology.

- Lassegue, B., & Griendling, K. K. (2010). Angiotensin II, NADPH Oxidase, and Vascular Homeostasis: A Potent Etiologic Cocktail. Hypertension.

-

WikiGenes. AGT - angiotensinogen (serpin peptidase...). Available at: [Link]

- Wu, C. H., & Lu, K. C. (2016). Structure and functions of angiotensinogen. Journal of the Renin-Angiotensin-Aldosterone System.

- Ardaillou, R. (1997). Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects. Current Opinion in Nephrology and Hypertension.

-

ResearchGate. 1: The renin-angiotensin system. The precursor protein Angiotensinogen... Available at: [Link]

- Li, J., et al. (2008). Angiotensin II Activates Signal Transducer and Activators of Transcription 3 via Rac1 in Atrial Myocytes and Fibroblasts.

-

ResearchGate. Peptide structure and fragments of angiotensin I. Angiotensin I is a... Available at: [Link]

- Sigmund, C. D., et al. (2010). Deciphering the Roles of Tissue Renin-Angiotensin Systems in Whole Animals. Hypertension.

-

Oxford Academic. Development and application of a biological peptide pump for the study of the in vivo actions of angiotensin peptides*. Available at: [Link]

-

MDPI. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. Available at: [Link]

-

MDPI. Angiotensin-Related Peptides and Their Role in Pain Regulation. Available at: [Link]

-

American Journal of Physiology-Cell Physiology. Novel roles of nuclear angiotensin receptors and signaling mechanisms. Available at: [Link]

-

MDPI. Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System. Available at: [Link]

-

Frontiers. A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats. Available at: [Link]

-

ACS Publications. β-Homo-amino Acid Scan of Angiotensin IV. Available at: [Link]

Sources

The Renin-Angiotensin System: A Cascade of Discovery and the Expanding Universe of Angiotensinogen Fragments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) stands as a cornerstone of cardiovascular and renal physiology, intricately regulating blood pressure, fluid and electrolyte balance. Initially conceptualized as a linear cascade culminating in the potent vasoconstrictor Angiotensin II, our understanding of the RAS has evolved into a complex network of bioactive peptides derived from the precursor molecule, angiotensinogen. This guide provides a comprehensive exploration of the discovery and history of angiotensinogen fragments, from the foundational identification of the classical components to the paradigm-shifting discovery of the non-canonical axes. We delve into the enzymatic pathways governing the generation of these fragments, their distinct physiological roles, and the experimental methodologies crucial for their study. This technical resource is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of the RAS and unlock its therapeutic potential.

The Genesis of a System: From Renin to Angiotensin II

The journey into the intricate world of the Renin-Angiotensin System began in 1898 when Robert Tigerstedt and his student, Per Bergman, observed a potent pressor substance in saline extracts of the rabbit kidney, which they named "renin".[1] However, the significance of this discovery remained largely dormant for several decades. It was not until the 1930s that the connection between the kidney and hypertension was solidified through the seminal work of Harry Goldblatt, who induced hypertension in dogs by constricting the renal artery.[2][3] This spurred a renewed interest in the pressor substance of the kidney.

In the late 1930s, two independent groups, Irvine Page in the United States and Eduardo Braun-Menéndez in Argentina, isolated and characterized the active pressor agent.[1] Page's group named it "angiotonin," while Braun-Menéndez's team called it "hypertensin." A collaborative agreement in 1958 led to the unified term "angiotensin".[2] It was soon discovered that renin was not the direct pressor agent but rather an enzyme that acted on a plasma globulin, which we now know as angiotensinogen, to produce an inactive decapeptide, Angiotensin I.[4] The final piece of the classical pathway puzzle fell into place with the discovery of Angiotensin-Converting Enzyme (ACE), primarily located in the lungs, which cleaves two amino acids from Angiotensin I to form the highly active octapeptide, Angiotensin II.[2]

Angiotensin II was quickly identified as the primary effector of the RAS, exerting a multitude of physiological effects, including potent vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex leading to sodium and water retention, and increasing sympathetic nervous system activity.[4][5] These actions collectively contribute to an elevation in blood pressure.

Expanding the Repertoire: The Discovery of Angiotensin III and Angiotensin IV

For a considerable time, Angiotensin II was considered the sole biologically active product of the RAS. However, further research revealed a more complex picture with the identification of smaller, active fragments.

2.1. Angiotensin III: A Potent Aldosterone Stimulator

Angiotensin III is a heptapeptide formed by the removal of the N-terminal aspartic acid residue from Angiotensin II by aminopeptidase A.[6][7] While it possesses only about 40% of the pressor activity of Angiotensin II, it exhibits 100% of its aldosterone-stimulating activity.[1] This discovery highlighted that the biological functions of the RAS were not solely mediated by Angiotensin II and that different fragments could have distinct physiological profiles.[7] Angiotensin III is particularly important in the central nervous system, where it plays a significant role in the regulation of blood pressure and vasopressin release.[6]

2.2. Angiotensin IV: A Cognitive Enhancer

The hexapeptide Angiotensin IV is formed by the action of aminopeptidase N on Angiotensin III, removing the N-terminal arginine residue.[6] Initially, its physiological significance was debated. However, the discovery of a specific, high-affinity binding site for Angiotensin IV, the AT4 receptor, which was later identified as insulin-regulated aminopeptidase (IRAP), solidified its role as a bioactive peptide.[8][9] Angiotensin IV has been implicated in a range of functions, including learning and memory enhancement, regulation of cerebral blood flow, and cellular growth and proliferation.[8][9]

A Paradigm Shift: The Non-Canonical Renin-Angiotensin System

The discovery of Angiotensin-(1-7) in 1988 marked a significant turning point in our understanding of the RAS, introducing the concept of a counter-regulatory, or "non-canonical," pathway.[10]

3.1. Angiotensin-(1-7): The Vasodilatory Arm

Angiotensin-(1-7) is a heptapeptide that can be formed from Angiotensin I via the action of neutral endopeptidase (NEP) and prolyl endopeptidase (PEP), or from Angiotensin II through the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2) and other prolyl carboxypeptidases.[2][11] Unlike the vasoconstrictive effects of Angiotensin II, Angiotensin-(1-7) primarily acts as a vasodilator.[2] It exerts its effects by binding to the Mas receptor, a G protein-coupled receptor.[2][10] The ACE2/Ang-(1-7)/Mas axis is now recognized as a critical counter-regulatory pathway that opposes many of the detrimental effects of the classical ACE/Angiotensin II/AT1 receptor axis, exhibiting anti-inflammatory, anti-fibrotic, and anti-proliferative properties.[2]

3.2. Other Non-Canonical Peptides

Further research has continued to uncover additional bioactive fragments of angiotensinogen, each with potentially unique physiological roles. These include Angiotensin-(1-9), formed from Angiotensin I by ACE2, and alamandine, which is derived from Angiotensin A. The discovery of these non-canonical peptides has transformed the RAS from a linear pathway into a complex, multifaceted system with intricate regulatory feedback loops.

Enzymatic Pathways of Angiotensinogen Fragment Generation

The generation of the diverse array of angiotensinogen fragments is a tightly regulated process orchestrated by a series of specific proteases. The interplay between these enzymes determines the relative balance between the different arms of the RAS.

Caption: Enzymatic cascade of angiotensinogen fragment generation.

Signaling Pathways of Key Angiotensinogen Fragments

The diverse physiological effects of angiotensinogen fragments are mediated by their interaction with specific cell surface receptors, initiating distinct intracellular signaling cascades.

Caption: Simplified signaling pathways of Angiotensin II and Angiotensin-(1-7).

Experimental Methodologies for Angiotensinogen Fragment Analysis

The accurate quantification and characterization of angiotensinogen fragments are paramount for understanding their physiological and pathological roles. A variety of sophisticated analytical techniques have been developed for this purpose.

Sample Collection and Preparation

The inherent instability of angiotensin peptides in biological matrices necessitates meticulous sample handling to prevent their degradation or artificial generation.

Protocol: Blood Plasma Collection and Extraction

-

Blood Collection: Draw blood into pre-chilled tubes containing a cocktail of protease inhibitors. A typical inhibitor cocktail includes EDTA, o-phenanthroline, pepstatin A, and a specific renin inhibitor.[3]

-

Centrifugation: Immediately centrifuge the blood at 4°C to separate the plasma.[3]

-

Extraction:

-

Acidify the plasma with an equal volume of 1% trifluoroacetic acid (TFA).[12]

-

Centrifuge to precipitate larger proteins.[12]

-

Apply the supernatant to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.[12]

-

Wash the cartridge with an aqueous solution to remove salts and polar impurities.

-

Elute the angiotensin peptides with a solvent of higher organic content (e.g., 80% methanol in 0.1% TFA).[3]

-

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation and reconstitute in an appropriate buffer for analysis.

Quantification of Angiotensin Peptides

6.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has become the gold standard for the quantification of angiotensin peptides due to its high sensitivity and specificity.[12][13]

Protocol: HPLC-MS/MS Analysis of Angiotensin Peptides

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. A typical gradient might run from 5% to 60% acetonitrile over 15-20 minutes.[3]

-

-

Mass Spectrometric Detection:

-

Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

For each angiotensin peptide, select a specific precursor ion (the molecular ion) and one or more product ions (fragments generated by collision-induced dissociation).

-

Quantify the peptides by comparing the peak areas of the endogenous peptides to those of stable isotope-labeled internal standards.

-

Table 1: Example MRM Transitions for Key Angiotensin Peptides

| Angiotensin Peptide | Precursor Ion (m/z) | Product Ion (m/z) |

| Angiotensin I | 648.8 | 784.4 |

| Angiotensin II | 523.8 | 619.3 |

| Angiotensin-(1-7) | 449.2 | 586.3 |

6.2.2. Radioimmunoassay (RIA)

Prior to the widespread availability of mass spectrometry, RIA was the primary method for angiotensin peptide quantification. While still a valuable technique, it is susceptible to cross-reactivity between different angiotensin fragments.[3]

Measurement of Enzyme Activity

Assessing the activity of enzymes involved in the RAS cascade, such as ACE and ACE2, is crucial for understanding the regulation of the system.

Protocol: Fluorometric Assay for ACE Activity

This assay utilizes a synthetic substrate that is internally quenched. Upon cleavage by ACE, a fluorescent product is released.[14][15]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2).

-

Prepare a solution of the fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).

-

Prepare a positive control (purified ACE) and a negative control (buffer only).

-

-

Assay Procedure:

-

Add the sample (e.g., serum, tissue homogenate) to a microplate well.

-

Add the reaction buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~320-360 nm, emission ~405-485 nm).

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase, which is directly proportional to the ACE activity in the sample.

-

Conclusion and Future Directions

The discovery and history of angiotensinogen fragments is a testament to the dynamic nature of scientific inquiry. What was once a simple, linear pathway has blossomed into a complex and elegant system of checks and balances. The ongoing exploration of the non-canonical RAS axes continues to reveal novel therapeutic targets for a wide range of diseases, including hypertension, heart failure, kidney disease, and even neurological disorders.

For researchers and drug development professionals, a deep understanding of the history, biochemistry, and analytical methodologies associated with angiotensinogen fragments is indispensable. The continued development of highly sensitive and specific analytical techniques will be crucial for unraveling the subtle nuances of this intricate system and for translating our expanding knowledge into innovative clinical interventions. The future of RAS research promises to be as exciting and transformative as its rich and storied past.

References

- de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological reviews, 52(3), 415–472.

-

Santos, R. A., Sampaio, W. O., Alzamora, A. C., & Motta-Santos, D. (2018). The renin-angiotensin system: going beyond the classical paradigms. American Journal of Physiology-Heart and Circulatory Physiology, 315(1), H1-H17. [Link]

-

Groß, V., Pitarokoili, K., & Gold, R. (2017). Measurement of Angiotensin Peptides: HPLC-RIA. In Angiotensin. Humana Press, New York, NY. [Link]

-

Sparks, M. A., Crowley, S. D., Gurley, S. B., Mirotsou, M., & Coffman, T. M. (2014). The renin-angiotensin system: a new look at an old master regulator of kidney function. Clinical Journal of the American Society of Nephrology, 9(5), 987-996. [Link]

- Fyhrquist, F., & Saijonmaa, O. (2008). Renin-angiotensin system revisited. Journal of internal medicine, 264(3), 224-236.

-

Kaur, J., Kumar, V., & Singh, B. (2016). Estimation of angiotensin peptides in biological samples by LC/MS method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 245–252. [Link]

-

Ardaillou, R. (1997). Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects. Current opinion in nephrology and hypertension, 6(1), 28–34. [Link]

-

Wright, J. W., & Harding, J. W. (2011). The angiotensin IV system: functional implications. Frontiers in neuroendocrinology, 32(2), 227-237. [Link]

-

Cleveland Clinic. (2022, June 27). Angiotensin. [Link]

-

Santos, R. A., Ferreira, A. J., & Simões e Silva, A. C. (2008). Angiotensin-(1-7) and Mas: a brief history. Hypertension, 52(5), e137-e139. [Link]

-

Wikipedia. (2023, December 28). Angiotensin. [Link]

-

Batlle, D., & Soler, M. J. (2013). The Renin Angiotensin System: Insights into the Role of ACE2 in Glomerular Injury Including SARS-CoV-2 Infection. International journal of molecular sciences, 22(19), 10467. [Link]

-

Meulu, C., & Corvol, P. (2004). Angiotensinogen and its cleaved derivatives inhibit angiogenesis. Hypertension, 44(6), 881-886. [Link]

-

Kumar, V., & Singh, B. (2016). Estimation of angiotensin peptides in biological samples by LC–MS method. ResearchGate. [Link]

-

Admiraal, P. J., Derkx, F. H., Danser, A. H., Pieterman, H., & Schalekamp, M. A. (1990). Measurement and characterization of angiotensin peptides in plasma. Hypertension, 15(1), 44-53. [Link]

-

González-Alonso, R., & Diz, D. I. (2006). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity. Nature protocols, 1(5), 2543-2547. [Link]

-